5-Bromo-3-cyclopropoxy-2-methoxypyridine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

5-Bromo-3-cyclopropoxy-2-methoxypyridine (CAS: 1243318-48-0) is a tri-substituted pyridine derivative with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. It features a bromine atom at the 5-position, a cyclopropoxy group at the 3-position, and a methoxy group at the 2-position.

Molecular Formula C9H10BrNO2
Molecular Weight 244.088
CAS No. 1243318-48-0
Cat. No. B572057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-cyclopropoxy-2-methoxypyridine
CAS1243318-48-0
Synonyms5-broMo-3-cyclopropoxy-2-Methoxypyridine
Molecular FormulaC9H10BrNO2
Molecular Weight244.088
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)OC2CC2
InChIInChI=1S/C9H10BrNO2/c1-12-9-8(13-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3H2,1H3
InChIKeyDVVKTRQZLYYERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 5-Bromo-3-cyclopropoxy-2-methoxypyridine (CAS 1243318-48-0): A Differentiated Pyridine Building Block


5-Bromo-3-cyclopropoxy-2-methoxypyridine (CAS: 1243318-48-0) is a tri-substituted pyridine derivative with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. It features a bromine atom at the 5-position, a cyclopropoxy group at the 3-position, and a methoxy group at the 2-position. This specific arrangement of electron-donating and electron-withdrawing groups, along with the strained cyclopropoxy ring, creates a unique reactivity profile useful as a synthetic intermediate [1]. A comprehensive search of primary research papers, patents, and authoritative databases was conducted to locate quantitative, comparator-based evidence for this compound to guide scientific selection.

Why a Generic Substitution for 5-Bromo-3-cyclopropoxy-2-methoxypyridine Can Lead to Project Failure


Generic substitution is a high-risk strategy for this compound due to its highly specific and untested structure-activity relationship [1]. While closely related analogs like 6-bromo-3-cyclopropoxy-2-methoxypyridine (CAS 1243344-95-7) or 5-bromo-2-cyclopropyl-3-methoxypyridine (CAS 1241752-52-2) share some substituents, the precise position of these groups on the pyridine ring dictates electronic properties, steric hindrance, and subsequent reactivity in cross-coupling reactions. The lack of publicly available comparative biological or physicochemical data for this specific regioisomer means the impact of any substitution is entirely unpredictable. Using an unvalidated analog would introduce significant uncertainty into a synthetic route or biological assay, potentially leading to failed reactions or misleading data. The following sections present the current state of verifiable evidence.

Quantitative Evidence Guide for Selecting 5-Bromo-3-cyclopropoxy-2-methoxypyridine Over Analogs


Regioisomeric Differentiation: 5-Bromo vs. 6-Bromo Substitution Pattern on 3-Cyclopropoxy-2-methoxypyridine

The primary verifiable differentiation for 5-Bromo-3-cyclopropoxy-2-methoxypyridine (CAS 1243318-48-0) is its regioisomeric identity. The bromine atom is located at the pyridine ring's 5-position, in contrast to its closest commercially available analog, 6-Bromo-3-cyclopropoxy-2-methoxypyridine (CAS 1243344-95-7), where the bromine is at the 6-position. This fundamental difference has profound implications for the compound's vectorial properties and reactivity in palladium-catalyzed cross-coupling reactions, a key application for this class of building blocks [1]. A direct head-to-head comparison of reactivity or biological activity between these two isomers was not found in the public domain, so no quantitative performance difference can be stated.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Functional Group Comparison: Cyclopropoxy vs. Cyclopropyl Substituents on Bromo-methoxypyridine

Another key point of differentiation is the cyclopropoxy group (O-cyclopropyl) versus a cyclopropyl group directly attached to the ring. The target compound features a cyclopropoxy group at the 3-position, while an analog, 5-Bromo-2-cyclopropyl-3-methoxypyridine (CAS 1241752-52-2), features a cyclopropyl group at the 2-position and lacks the ether linkage . This difference significantly alters the compound's electronic nature, lipophilicity, and metabolic stability. The ether oxygen can act as a hydrogen bond acceptor and influences the compound's overall polarity and solubility. A direct comparative study quantifying the impact of this difference on properties like logP, solubility, or metabolic stability for this specific pair was not located in the public domain.

Medicinal Chemistry Physicochemical Properties ADME

Commercial Availability: Verified Supplier Status as a Differentiation Factor

The target compound's commercial availability is a critical practical differentiator. It is listed in the catalogs of multiple verified chemical suppliers (e.g., ChemCD) with a registered CAS number and MDL number (MFCD17006139), indicating a well-defined commercial substance [1]. Analog compounds may exist, but their sourcing status can vary. For instance, the close analog 5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine (CAS 1707609-41-3) is a different chemical entity, and its availability may differ. While we cannot guarantee stock levels, the target compound is listed in at least two distinct supplier catalogs, which verifiably reduces the supply chain risk versus an analog that is not commercially stocked or is only available on a custom synthesis basis.

Chemical Procurement Supply Chain Inventory Management

Best-Fit Application Scenarios for 5-Bromo-3-cyclopropoxy-2-methoxypyridine Based on Current Evidence


Fragment-Based Drug Discovery Requiring a Specific, Sterically Constrained Pyridine Scaffold

The compound is a fitting choice as a core fragment for fragment-based drug design (FBDD) or library synthesis where a 2-methoxy-3-cyclopropoxy-pyridine vector is specifically required. The evidence shows that its closest analogs differ in substitution position or functional group identity, making this compound the only option to maintain the desired 3D orientation and electronic profile [1]. Its use should be prioritized when a project's preliminary structure-activity relationship (SAR) has already identified the 5-position as the optimal point for further derivatization.

Synthesis of Lead Molecules Modeled on DLK or PAK Kinase Inhibitors

Patents for DLK inhibitors (e.g., US20160002228A1) use a closely related 5-bromo-3-(cyclopropylmethoxy)pyridin-2-amine intermediate [1]. The target compound can be used to synthesize analogous inhibitor series, where the 2-methoxy group replaces the 2-amine, a common bioisosteric swap in medicinal chemistry. This scenario is based not on a direct match, but on the class-level inference that small changes to this core scaffold have been explored in the kinase inhibitor space.

Advanced Organic Synthesis: Sequential Cross-Coupling Reactions

The 5-position bromine atom on the pyridine ring is a well-established handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.). The compound's value lies in the predictable reactivity of the bromide, allowing for a known sequence of chemical transformations. The presence of the cyclopropoxy and methoxy groups may also enable directed ortho-metalation (DoM) chemistry, providing a strategic advantage in complex molecule synthesis over analogs with different substitution patterns [2].

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